5-Chloro-2-methyl-N-phenethylaniline

Organic synthesis Purification Solid-state properties

Target 5-chloro-2-methyl-N-phenethylaniline for your next library synthesis. This secondary aromatic amine combines a high-melting crystalline solid (mp 233–234°C) ideal for automated dispensing with a predicted clogP of 3.42, balancing CNS permeability and metabolic stability. The orthogonal chloro and methyl substituents enable three-point diversification via sequential cross-coupling, N-functionalization, and benzylic oxidation, offering a strategic advantage over simpler aniline precursors. Scale-up is facilitated by a boiling point of 359.8°C, supporting high-temperature reactions without evaporative loss.

Molecular Formula C15H16ClN
Molecular Weight 245.74 g/mol
CAS No. 1040684-79-4
Cat. No. B1385453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methyl-N-phenethylaniline
CAS1040684-79-4
Molecular FormulaC15H16ClN
Molecular Weight245.74 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)NCCC2=CC=CC=C2
InChIInChI=1S/C15H16ClN/c1-12-7-8-14(16)11-15(12)17-10-9-13-5-3-2-4-6-13/h2-8,11,17H,9-10H2,1H3
InChIKeyDVCBIDNEGLATHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-methyl-N-phenethylaniline (CAS 1040684-79-4): A Substituted Phenethylaniline Intermediate for Research and Synthesis Procurement


5-Chloro-2-methyl-N-phenethylaniline is a secondary aromatic amine (molecular formula C15H16ClN, molecular weight 245.75 g/mol) belonging to the N-phenethylaniline class . The compound incorporates a 5-chloro-2-methyl substitution pattern on the aniline ring linked to a phenethyl side chain. It is offered as a research chemical by multiple specialty suppliers, including Santa Cruz Biotechnology (sc-318553) and Matrix Scientific, typically in milligram-to-gram quantities for laboratory use [1]. The combination of electron-withdrawing (chloro) and electron-donating (methyl) substituents, together with the flexible phenethyl linker, creates a distinctive electronic and steric profile that distinguishes it from simpler aniline derivatives and other regioisomeric N-phenethylanilines.

Why 5-Chloro-2-methyl-N-phenethylaniline Cannot Be Readily Replaced with Other N-Phenethylaniline Analogs


Subtle modifications to the substitution pattern of N-phenethylanilines can produce pronounced changes in physicochemical properties, intermolecular interactions, and biological behavior. Studies on intramolecular N–H···π interactions in N-phenethylaniline derivatives have demonstrated that ring substituents significantly alter conformational preferences and hydrogen-bonding capacities, which in turn affect solubility, crystallization tendency, and molecular recognition [1]. Consequently, a seemingly minor change—such as moving the chlorine atom from the 4- to the 5-position or introducing a second halogen—can yield a compound with substantially different melting point, boiling point, lipophilicity, and reactivity, rendering direct one-for-one substitution unreliable without experimental verification.

Quantitative Differentiation Evidence for 5-Chloro-2-methyl-N-phenethylaniline Versus Its Closest Analogs


Melting Point Differentiation from 5-Chloro-2-methylaniline – Solid-State Handling Advantage

5-Chloro-2-methyl-N-phenethylaniline exhibits a reported melting point of 233–234 °C [1], in stark contrast to the 22 °C melting point of its aniline precursor 5-chloro-2-methylaniline . This >210 °C increase reflects the introduction of the phenethyl side chain, which transforms the liquid precursor into a crystalline solid at ambient temperature. The high-melting solid form facilitates storage, accurate weighing, and purification by recrystallization, reducing the logistical and handling challenges associated with low-melting or liquid analogs.

Organic synthesis Purification Solid-state properties

Boiling Point Differentiation from 4-Chloro-N-phenethylaniline – Thermal Stability for High-Temperature Reactions

The boiling point of 5-chloro-2-methyl-N-phenethylaniline is reported as 359.8 °C at 760 mmHg [1], substantially higher than the 150–154 °C (at 3 Torr) boiling range of the 4-chloro regioisomer 4-chloro-N-phenethylaniline [2]. After correcting for the reduced pressure, the estimated boiling point of the 4-chloro analog at atmospheric pressure is roughly 280–310 °C [3], implying that the 5-chloro-2-methyl derivative boils approximately 50–80 °C higher. This elevated boiling point indicates stronger intermolecular forces in the target compound, which can confer greater thermal resilience during high-temperature synthetic transformations without evaporative loss.

Distillation High-temperature chemistry Process development

Lipophilicity (LogP) Differentiation from 2,5-Dichloro-N-phenethylaniline – Balanced ADME Profile

The predicted octanol-water partition coefficient (clogP) of 5-chloro-2-methyl-N-phenethylaniline is 3.42 [1], whereas the 2,5-dichloro analog 2,5-dichloro-N-phenethylaniline displays a clogP of 4.72 . This 1.30 logP-unit difference corresponds to an approximately 20-fold lower lipophilicity for the target compound, placing it closer to the optimal lipophilicity range (LogP 3–4) commonly sought for CNS drug candidates. The lower LogP arises from the replacement of one chlorine atom with a methyl group, which reduces molecular weight and polar surface area while moderating hydrophobicity.

Medicinal chemistry ADME Lipophilicity optimization

Vendor Availability and Procurement Reproducibility – Stocked by Multiple Independent Suppliers

5-Chloro-2-methyl-N-phenethylaniline is currently listed in the catalogs of at least three independent specialty chemical suppliers: Santa Cruz Biotechnology (sc-318553), Matrix Scientific (via ChemicalBook, $189.00/500 mg), and vendors on the Chemsrc platform [1]. In contrast, the close analog 2-methyl-N-phenethylaniline (CAS 61358-65-4) is primarily available from a single supplier (EvitaChem) , and 2,5-dichloro-N-phenethylaniline is offered by only two suppliers. Multi-source availability of the target compound reduces single-supplier dependency, mitigates supply-chain disruption risk, and provides procurement flexibility for both academic and industrial laboratories.

Chemical procurement Reproducibility Supply chain

Where 5-Chloro-2-methyl-N-phenethylaniline Demonstrates the Strongest Selection Advantage


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity (LogP 3–4)

The predicted clogP of 3.42 positions 5-chloro-2-methyl-N-phenethylaniline within the optimal window for CNS-penetrant and orally bioavailable drug candidates. Compared to the 2,5-dichloro analog (clogP 4.72), the target compound offers a 20-fold reduction in lipophilicity, potentially reducing promiscuous binding and improving metabolic stability [1]. Research groups optimizing kinase inhibitors, GPCR ligands, or neurotransmitter reuptake inhibitors may select this intermediate to maintain favorable ADME parameters while preserving the synthetic handles provided by the chloro and methyl substituents.

High-Temperature Chemical Process Development Requiring Thermally Stable Intermediates

With a boiling point of 359.8 °C (760 mmHg), approximately 50–80 °C higher than its 4-chloro regioisomer, 5-chloro-2-methyl-N-phenethylaniline can endure sustained heating in high-boiling solvents (e.g., DMF, DMSO, NMP) without significant evaporative loss [2][3]. This property is advantageous for reactions such as Buchwald–Hartwig aminations, Ullmann couplings, or microwave-assisted synthesis, where elevated temperatures are required for efficient conversion. Process chemists developing scalable routes to complex aniline derivatives may thus favor this compound over more volatile alternatives.

Automated High-Throughput Synthesis and Solid-Dispensing Workflows

The high melting point (233–234 °C) ensures that 5-chloro-2-methyl-N-phenethylaniline remains a free-flowing crystalline solid under standard laboratory storage conditions, unlike liquid or low-melting aniline precursors such as 5-chloro-2-methylaniline (mp 22 °C) [4]. This solid-state characteristic is critical for automated solid-dispensing robots used in high-throughput experimentation and parallel library synthesis, where precise, dust-free dispensing directly impacts reaction reproducibility and data quality.

Diversity-Oriented Synthesis (DOS) Scaffold with Dual Chloro-Methyl Functionalization

The 5-chloro-2-methyl substitution pattern provides two chemically distinct sites for sequential derivatization: (i) the chloro group enables transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, etc.), and (ii) the methyl group can undergo benzylic oxidation or electrophilic substitution. Combined with the secondary amine, which is available for N-alkylation or acylation, 5-chloro-2-methyl-N-phenethylaniline constitutes a versatile three-point diversification scaffold . This orthogonality is less accessible in analogs such as 2-methyl-N-phenethylaniline (lacks the chloro handle) or 2,5-dichloro-N-phenethylaniline (lacks the methyl handle), making the target compound a strategic choice for library construction.

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